molecular formula C18H14ClN3O2S B291966 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione

4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione

Cat. No. B291966
M. Wt: 371.8 g/mol
InChI Key: PSISOOQWDZEOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione, also known as CPT, is a synthetic compound that has been the subject of extensive research in recent years. It belongs to a class of compounds called diazepines, which are known for their diverse pharmacological properties. CPT has been shown to have a wide range of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is not fully understood, but it is thought to act on a number of different neurotransmitter systems in the brain. It has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and other emotional states. 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been shown to inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has a number of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic properties. It has been shown to reduce anxiety and depression in animal models, and has also been shown to have antipsychotic effects in rats. 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been shown to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione in lab experiments is its wide range of potential applications. It has been shown to have effects on a number of different neurotransmitter systems, making it a potentially useful tool for investigating the mechanisms underlying a range of neurological and psychiatric disorders. However, 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex compound that requires careful handling and strict adherence to safety protocols, which can make it challenging to work with in a lab setting.

Future Directions

There are a number of potential future directions for research on 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione. One area of particular interest is the development of novel pharmacological agents based on the structure of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione. Researchers are also investigating the potential of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione as a treatment for a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, there is growing interest in the use of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione as a tool for investigating the underlying mechanisms of these disorders, and for identifying new targets for drug development.

Synthesis Methods

4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an indole and an aldehyde. Other methods include the use of palladium-catalyzed cross-coupling reactions and the Stille coupling reaction. The synthesis of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of particular interest is neuroscience, where 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been shown to have a range of effects on the central nervous system. Studies have shown that 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has both anxiolytic and antidepressant properties, making it a potential treatment for anxiety and depression.

properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

11-(4-chlorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

InChI

InChI=1S/C18H14ClN3O2S/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23)

InChI Key

PSISOOQWDZEOQG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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